Biased Signaling: Reduced β-Arrestin 2 Recruitment Relative to SNC80
The lead spirohydantoin derivative (Compound 1) from this chemotype recruits β-arrestin 2 with an efficacy of only 65 ± 3.0% relative to Leu⁵-enkephalin (100%). In contrast, SNC80 acts as a full or highly efficacious β-arrestin 2 recruiter at the DOR [1]. This partial efficacy profile is a mechanistic differentiator, as high β-arrestin efficacy has been implicated in DOR agonist-induced convulsions [2]. The target compound, as a structural analog within this chemotype, is expected to retain this biased signaling signature, which is a key selection criterion over SNC80-class compounds.
| Evidence Dimension | β-arrestin 2 recruitment efficacy at human DOR |
|---|---|
| Target Compound Data | 65 ± 3.0% (Lead spirohydantoin, Compound 1) [1] |
| Comparator Or Baseline | Leu⁵-enkephalin: 100% (positive control); SNC80: high-efficacy recruiter (qualitative comparison) [1] |
| Quantified Difference | Partial agonist efficacy (~65%) vs. full/high efficacy for SNC80 |
| Conditions | PathHunter β-arrestin 2 recruitment assay in CHO-K1 cells stably expressing human DOR [1] |
Why This Matters
Procurement of a partial β-arrestin recruiter is critical for DOR-targeted programs aiming to avoid the seizurogenic liability linked to full β-arrestin efficacy.
- [1] Meqbil YJ, et al. J Pharmacol Exp Ther. 2024;389(3):301-309. Table 1 and Results: β-arrestin 2 recruitment data. View Source
- [2] Blaine AT, van Rijn RM. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures. Neuropharmacology. 2023;232:109526. View Source
